An In-depth Technical Guide to 4-Benzyloxy-2-nitrotoluene
An In-depth Technical Guide to 4-Benzyloxy-2-nitrotoluene
This technical guide provides a comprehensive overview of 4-Benzyloxy-2-nitrotoluene, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical Properties and Data
4-Benzyloxy-2-nitrotoluene, with the chemical formula C₁₄H₁₃NO₃, is an aromatic ether. Its structure consists of a toluene molecule substituted with a nitro group at position 2 and a benzyloxy group at position 4. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 4-Benzyloxy-2-nitrotoluene and Related Compounds
| Property | 4-Benzyloxy-2-nitrotoluene | 4-Nitrotoluene (for comparison) | Source |
| Molecular Formula | C₁₄H₁₃NO₃ | C₇H₇NO₂ | [1] |
| Molecular Weight | 243.26 g/mol | 137.14 g/mol | [1] |
| Melting Point | Data not available | 52-54 °C | [2] |
| Boiling Point | Data not available | 238 °C | [2] |
| Solubility | Soluble in DMF | Insoluble in water; soluble in ethanol, ether, and benzene | [2][3] |
| Appearance | Pale yellow solid (inferred) | Yellowish crystals | [2] |
Table 2: Spectroscopic Data for 4-Benzyloxy-2-nitrotoluene
| Technique | Data Availability | Expected Key Features | Source |
| ¹³C NMR | Available on SpectraBase | Aromatic carbons (110-160 ppm), benzylic carbon (~70 ppm), methyl carbon (~20 ppm) | [4][5] |
| Infrared (IR) | Available on SpectraBase | C-O ether stretch (~1250 cm⁻¹), Ar-NO₂ symmetric and asymmetric stretches (~1350 and 1530 cm⁻¹), C-H stretches | [4][6] |
| Mass Spectrometry (MS) | Available on SpectraBase | Molecular ion peak (m/z = 243), fragmentation pattern showing loss of benzyl and nitro groups | [4] |
Synthesis of 4-Benzyloxy-2-nitrotoluene
The most logical and widely used method for the synthesis of 4-Benzyloxy-2-nitrotoluene is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxy-2-nitrotoluene with a benzyl halide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from a reliable procedure for the synthesis of the analogous compound, 6-benzyloxy-2-nitrotoluene.[7]
Materials:
-
4-Hydroxy-2-nitrotoluene
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
1 N Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-nitrotoluene (1.0 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.1-1.5 equivalents) to the solution.
-
Slowly add benzyl bromide (1.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with 1 N NaOH solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield 4-Benzyloxy-2-nitrotoluene as a solid.
Potential Applications in Research and Drug Development
While specific applications of 4-Benzyloxy-2-nitrotoluene are not extensively documented, its chemical structure suggests several potential uses in organic synthesis and medicinal chemistry.
Synthetic Intermediate
The presence of a nitro group and a benzyloxy group provides two key functionalities for further chemical transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 4-benzyloxy-2-aminotoluene. This amino derivative can serve as a precursor for the synthesis of various heterocyclic compounds, dyes, and other complex organic molecules.[8][9]
-
Cleavage of the Benzyl Ether: The benzyl group can be removed under various conditions (e.g., hydrogenolysis) to deprotect the hydroxyl group, yielding 4-hydroxy-2-nitrotoluene. This allows for the introduction of the benzyloxy group as a temporary protecting group during a multi-step synthesis.[10]
Role in Drug Discovery
The "benzyloxy" moiety is recognized as a significant pharmacophore in medicinal chemistry. It is present in various biologically active molecules, including inhibitors of monoamine oxidase (MAO), which are targets for the treatment of neurological disorders. The presence of this group in 4-Benzyloxy-2-nitrotoluene makes it an interesting candidate for synthesis and screening in drug discovery programs.
Safety Information
No specific safety data sheet (SDS) for 4-Benzyloxy-2-nitrotoluene is readily available. However, based on the known hazards of related nitroaromatic compounds, it should be handled with care.
General Precautions:
-
Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.
It is imperative to consult the safety data sheet for 4-nitrotoluene and other similar compounds before handling 4-Benzyloxy-2-nitrotoluene.
Conclusion
4-Benzyloxy-2-nitrotoluene is a synthetically useful molecule with potential applications as an intermediate in the preparation of fine chemicals and pharmaceuticals. Its synthesis via the Williamson ether reaction is a straightforward and adaptable procedure. Further research into the biological activity of this compound and its derivatives could unveil new opportunities in drug discovery. This guide provides a foundational understanding for researchers and professionals working with this versatile chemical entity.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
